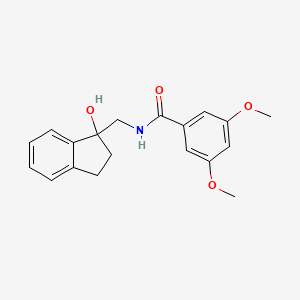

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-15-9-14(10-16(11-15)24-2)18(21)20-12-19(22)8-7-13-5-3-4-6-17(13)19/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCYHOYVUDPAEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2(CCC3=CC=CC=C32)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide typically involves several key steps:

Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from precursors like 2-phenyl-1,3-butadiene.

Hydroxylation: The indene is then hydroxylated to introduce the hydroxy group at the 1-position, often using reagents such as osmium tetroxide or hydrogen peroxide.

Benzamide Formation: The final step involves coupling the hydroxylated indene with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Catalysts and Optimized Conditions: Use of specific catalysts and reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Introduction of various nucleophiles to the benzene ring.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

Material Science: Potential use in the synthesis of novel polymers or materials with specific properties.

Biology and Medicine

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Biological Studies: Used in studies to understand its interaction with biological targets.

Industry

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways, potentially affecting processes like inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ORG25543 (4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide)

- Structure : Shares the 3,5-dimethoxybenzamide core but differs in the substituent (benzyloxy group vs. hydroxy-dihydroindenyl) and cyclopentylmethyl amine.

- Pharmacology : Irreversibly binds to glycine transporter 2 (GlyT2), showing potent analgesic effects in neuropathic and inflammatory pain models. However, it induces severe adverse effects (tremors, seizures) due to glycine depletion .

Compound 1 (Reversible ORG25543 Analog)

- Structure : Retains the 3,5-dimethoxybenzamide scaffold but replaces the benzyloxy group with a reversible-binding substituent.

- Pharmacology : Demonstrates comparable analgesia in formalin pain models without inducing seizures, highlighting the importance of reversible GlyT2 inhibition for safety .

- Implication : The target compound’s hydroxy-dihydroindenyl group may similarly facilitate reversible interactions, aligning it with Compound 1’s improved safety profile.

[18F]Fallypride ((S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide)

- Structure : Features a fluoropropyl group and pyrrolidinylmethyl substitution.

- Application: High-affinity D2/D3 receptor ligand used in PET imaging, underscoring how fluorination and side-chain modifications tailor benzamides for diagnostic vs. therapeutic roles .

- Contrast : The absence of fluorine in the target compound suggests a therapeutic rather than imaging focus, with methoxy groups optimizing CNS bioavailability.

N-(3,4-Dihydroxyphenyl)-3,4-dimethoxybenzamide (8w)

- Structure : Incorporates dihydroxyphenyl and 3,4-dimethoxy groups.

- Activity: Antioxidant and anti-inflammatory properties, likely due to phenolic hydroxyls. The 3,5-dimethoxy configuration in the target compound may reduce oxidative metabolism, enhancing stability .

Isoxaben (N-(3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl)-2,6-Dimethoxybenzamide)

- Structure : 2,6-dimethoxybenzamide with an isoxazolyl substituent.

- Application : Herbicidal activity via cellulose biosynthesis inhibition. This highlights how substitution patterns (e.g., 2,6- vs. 3,5-dimethoxy) dictate target specificity .

Structural and Pharmacological Data Table

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines an indene moiety with a dimethoxybenzamide framework, suggests possible interactions with various biological targets.

Chemical Structure

The compound's chemical formula is with a molecular weight of approximately 329.39 g/mol. The structural features include:

- Indene core : Contributes to the compound's aromatic properties and potential biological interactions.

- Dimethoxybenzamide group : May enhance lipophilicity and facilitate cell membrane penetration.

Biological Activity Overview

Research indicates that compounds similar to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide exhibit various biological activities, including:

- Anticancer properties : Some derivatives have shown efficacy against cancer cell lines.

- Antimicrobial effects : Potential activity against a range of microorganisms.

Table 1: Summary of Biological Activities

| Activity Type | Evidence/Source |

|---|---|

| Anticancer | Evaluated against HeLa and C6 cell lines |

| Antimicrobial | Demonstrated activity against multiple pathogens |

The precise mechanism of action for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide is not fully elucidated; however, it may involve:

- Enzyme inhibition : Similar compounds have been shown to inhibit cyclooxygenases (COX), impacting inflammatory pathways.

- Cell cycle interference : Anticancer activities are often linked to the modulation of cell cycle progression and apoptosis induction.

Case Studies and Research Findings

A notable study synthesized various derivatives of related compounds and evaluated their biological activities. Among these, certain derivatives exhibited significant antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and C6 (glioma) cells. The study utilized the BrdU proliferation ELISA assay to measure cell viability and proliferation rates .

Table 2: Anticancer Activity Results

| Compound ID | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 3f | HeLa | 12.5 | High |

| 3g | C6 | 15.0 | Moderate |

Q & A

Q. Table 1: Synthetic Routes Comparison

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Indanol Formation | 1-Indanone, NaBH₄, MeOH, 0°C | 75–85 | |

| Benzamide Coupling | 3,5-Dimethoxybenzoyl chloride, Et₃N | 60–70 |

Basic: How is the molecular structure of this compound confirmed?

Answer:

Structural elucidation relies on spectroscopic and analytical methods:

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxy groups (δ 3.7–3.9 ppm), indenyl protons (δ 1.5–2.8 ppm), and amide NH (δ 6.5–7.2 ppm) .

- ¹³C NMR : Carbonyl (C=O) at ~168 ppm and aromatic carbons (110–160 ppm) .

- IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., 363.4 g/mol via ESI-MS) .

Basic: What biological targets and assays are associated with this compound?

Answer:

Preliminary studies suggest interactions with:

- Cyclooxygenases (COX-1/COX-2) : Inhibition measured via prostaglandin E₂ (PGE₂) ELISA assays .

- Anticancer Targets : IC₅₀ values determined using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

- Antioxidant Activity : DPPH radical scavenging assays, with IC₅₀ compared to ascorbic acid .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) improves acylation rates .

- Temperature Control : Slow addition of reagents at 0°C reduces side reactions .

- Purification : Gradient elution in flash chromatography (hexane:ethyl acetate) improves purity (>95%) .

Advanced: How should researchers address contradictions in biological activity data?

Answer:

Discrepancies (e.g., high in vitro vs. low in vivo efficacy) require:

- Pharmacokinetic Studies : Assess bioavailability via HPLC-MS to detect metabolic instability .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm target specificity .

Advanced: What methodologies elucidate the compound’s mechanism of action?

Answer:

Mechanistic studies employ:

- Molecular Docking : AutoDock Vina predicts binding modes with COX-2 (PDB ID: 5KIR) .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) .

- Kinetic Assays : Continuous spectrophotometric assays to determine enzyme inhibition constants (Ki) .

Advanced: How is enantiomeric purity ensured during synthesis?

Answer:

- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane:isopropanol mobile phases .

- Circular Dichroism (CD) : Confirms enantiopurity via Cotton effects at 220–250 nm .

Basic: What physicochemical properties are critical for formulation?

Answer:

Key properties include:

- Solubility : Poor aqueous solubility (logP ~3.2) necessitates co-solvents (e.g., PEG 400) .

- Melting Point : 160–165°C (DSC analysis) .

- Stability : Degrades under UV light; store in amber vials at -20°C .

Advanced: How is structure-activity relationship (SAR) analyzed?

Answer:

SAR strategies involve:

- Analog Synthesis : Replace methoxy with halogens (-Cl, -F) to modulate electron density .

- Bioisosteric Replacement : Substitute indenyl with cyclopentyl to assess steric effects .

- 3D-QSAR Models : CoMFA/CoMSIA maps electrostatic/hydrophobic interactions .

Advanced: What strategies bridge in vitro and in vivo efficacy gaps?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.